Cas no 1711-02-0 (4-Iodobenzoyl chloride)

4-Iodobenzoyl chloride (CAS 618-52-2) is an organoiodine compound commonly used as a versatile intermediate in organic synthesis. Its key functional groups—the reactive acyl chloride and the iodine substituent—make it valuable for cross-coupling reactions, acylation processes, and pharmaceutical derivatization. The iodine moiety enables further functionalization via metal-catalyzed coupling (e.g., Suzuki or Sonogashira reactions), while the acyl chloride group facilitates efficient nucleophilic substitutions, such as amide or ester formation. This compound exhibits high purity and stability under controlled conditions, ensuring reliable performance in fine chemical applications. Its utility spans agrochemical, pharmaceutical, and materials science research, particularly in constructing complex aromatic frameworks. Proper handling under inert atmospheres is recommended due to moisture sensitivity.
4-Iodobenzoyl chloride structure
4-Iodobenzoyl chloride structure
Product name:4-Iodobenzoyl chloride
CAS No:1711-02-0
MF:C7H4ClIO
MW:266.463533401489
MDL:MFCD00001058
CID:41854
PubChem ID:87571857

4-Iodobenzoyl chloride Chemical and Physical Properties

Names and Identifiers

    • 4-Iodobenzoyl chloride
    • p-Iodobenzoyl Chloride
    • 4-iodobenzoic acid chloride
    • 4-iodo-benzoyl chloride
    • Benzoyl chloride,4-iodo
    • Benzoyl chloride,p-iodo
    • p-iodobenzoic acid chloride
    • p-iodo-benzoylchloride
    • Benzoylchloride, p-iodo- (6CI,7CI,8CI)
    • 4-Iodobenzenecarbonyl chloride
    • NSC 97335
    • 4-iodo-benzoylchlorid
    • Benzoylchloride,4-iodo-
    • Benzoyl chloride, p-iodo-
    • 4-Iodobenzoicacid chloride
    • 4-Iodobenzoylchloride97%
    • 4-Iodobenzoyl chloride,98%
    • Benzoyl chloride, 4-iodo-
    • 4-iodobenzoylchloride
    • NJAKCIUOTIPYED-UHFFFAOYSA-N
    • 4iodobenzoyl chloride
    • rho-iodobenzoyl chloride
    • 4-iodo benzoyl chloride
    • Benzoyl chloride,4-iodo-
    • p-iodo benzoic aci
    • NSC-97335
    • 4-Iodobenzoic acid chloride;Benzoyl chloride, p-iodo-
    • AKOS005256953
    • AC-26055
    • P-IODO-BENZOYL CHLORIDE
    • 4-Iodobenzoyl chloride, 97%
    • p-iodo benzoic acid chloride
    • MFCD00001058
    • EINECS 216-974-7
    • DTXSID5061904
    • NS00025611
    • FY4KZ93RHK
    • A20374
    • UNII-FY4KZ93RHK
    • I0508
    • AM20030143
    • SCHEMBL65396
    • 1711-02-0
    • 4-iodo-1-benzenecarbonyl chloride
    • NSC97335
    • FT-0618786
    • J-010688
    • PS-10794
    • FT-0618785
    • DB-064808
    • DTXCID3035478
    • FI07801
    • 216-974-7
    • MDL: MFCD00001058
    • Inchi: 1S/C7H4ClIO/c8-7(10)5-1-3-6(9)4-2-5/h1-4H
    • InChI Key: NJAKCIUOTIPYED-UHFFFAOYSA-N
    • SMILES: IC1C([H])=C([H])C(C(=O)Cl)=C([H])C=1[H]
    • BRN: 774718

Computed Properties

  • Exact Mass: 265.90000
  • Monoisotopic Mass: 265.9
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 130
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomer Count: nothing
  • Topological Polar Surface Area: 17.1
  • XLogP3: 4
  • Surface Charge: 0

Experimental Properties

  • Color/Form: Milky white crystalline powder
  • Density: 1.9367 (estimate)
  • Melting Point: 63.0 to 67.0 deg-C
  • Boiling Point: 100°C/0.7mmHg(lit.)
  • Flash Point: >110°C
  • Refractive Index: 1.635
  • Solubility: Soluble in toluene and benzene.
  • PSA: 17.07000
  • LogP: 2.67020
  • Sensitiveness: Moisture Sensitive
  • Solubility: Not determined

4-Iodobenzoyl chloride Security Information

  • Symbol: GHS05
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H314
  • Warning Statement: P280-P305 + P351 + P338-P310
  • Hazardous Material transportation number:UN 3261
  • WGK Germany:3
  • Hazard Category Code: 34
  • Safety Instruction: S28A-S26-S45-S36/37/39
  • Hazardous Material Identification: C
  • HazardClass:8
  • PackingGroup:III
  • TSCA:Yes
  • Packing Group:II
  • Safety Term:8
  • Risk Phrases:R34

4-Iodobenzoyl chloride Customs Data

  • HS CODE:2916399090
  • Customs Data:

    China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

4-Iodobenzoyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
I139A-25g
4-Iodobenzoyl chloride
1711-02-0 97%
25g
¥344.0 2022-06-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
I0508-25g
4-Iodobenzoyl chloride
1711-02-0 98.0%(T)
25g
¥1485.0 2022-06-10
TRC
I689580-50mg
4-Iodobenzoyl Chloride
1711-02-0
50mg
$ 50.00 2022-06-04
Chemenu
CM344499-25g
4-Iodobenzoyl chloride
1711-02-0 95%+
25g
$59 2022-06-12
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD32256-5g
4-Iodobenzoyl chloride
1711-02-0 98%
5g
¥82.0 2022-03-01
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD32256-25g
4-Iodobenzoyl chloride
1711-02-0 98%
25g
¥248.0 2022-03-01
Apollo Scientific
OR6727-100g
4-Iodobenzoyl chloride
1711-02-0 96%
100g
£75.00 2025-02-20
TRC
I689580-500mg
4-Iodobenzoyl Chloride
1711-02-0
500mg
$ 80.00 2022-06-04
Alichem
A013032539-500mg
4-Iodobenzoyl chloride
1711-02-0 97%
500mg
863.90 USD 2021-06-22
SHANG HAI XIAN DING Biotechnology Co., Ltd.
I139A-5g
4-Iodobenzoyl chloride
1711-02-0 97%
5g
¥109.0 2022-06-10

4-Iodobenzoyl chloride Related Literature

Additional information on 4-Iodobenzoyl chloride

4-Iodobenzoyl Chloride (CAS No. 1711-02-0): A Versatile Reagent in Organic Synthesis and Pharmaceutical Research

4-Iodobenzoyl chloride (CAS No. 1711-02-0) is a valuable reagent in the field of organic synthesis and pharmaceutical research. This compound, also known as 4-iodobenzoyl chloride or p-iodobenzoyl chloride, is an aromatic acyl halide that has gained significant attention due to its unique chemical properties and wide range of applications. In this article, we will explore the structure, synthesis, reactivity, and recent advancements in the use of 4-iodobenzoyl chloride in various scientific domains.

Structure and Properties

4-Iodobenzoyl chloride is a white to off-white crystalline solid with a molecular formula of C8H5ClI. It has a molecular weight of 256.58 g/mol and a melting point of approximately 65-67°C. The compound is highly reactive due to the presence of the acyl chloride functional group, which makes it an excellent electrophile in nucleophilic acyl substitution reactions. The iodine substituent on the aromatic ring further enhances its reactivity by providing additional electron-withdrawing effects.

Synthesis

The synthesis of 4-iodobenzoyl chloride can be achieved through several methods. One common approach involves the reaction of 4-iodobenzoic acid with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). This reaction typically proceeds under reflux conditions and yields high purity 4-iodobenzoyl chloride. Another method involves the direct chlorination of 4-iodobenzonitrile using chlorine gas or other chlorinating agents. These synthetic routes are well-documented in the literature and have been optimized for industrial-scale production.

Reactivity and Applications

The reactivity of 4-iodobenzoyl chloride is primarily attributed to its acyl chloride functional group, which readily undergoes nucleophilic attack to form amides, esters, and other derivatives. This makes it an essential reagent in the synthesis of complex organic molecules, particularly those used in pharmaceuticals and materials science. For example, 4-iodobenzoyl chloride can be used to introduce an iodinated benzoyl moiety into various substrates, which can then be further functionalized through cross-coupling reactions such as Suzuki-Miyaura coupling or Stille coupling.

In recent years, there has been a growing interest in the use of 4-iodobenzoyl chloride in the development of new pharmaceutical agents. The iodine substituent provides a unique handle for radiolabeling studies, making it useful in drug metabolism and pharmacokinetic investigations. Additionally, the presence of the iodine atom can influence the biological activity of molecules by modulating their lipophilicity and electronic properties.

Recent Research Developments

A study published in the Journal of Medicinal Chemistry highlighted the use of 4-iodobenzoyl chloride in the synthesis of novel antitumor agents. The researchers demonstrated that by incorporating an iodinated benzoyl group into a series of small molecules, they could significantly enhance their cytotoxic activity against various cancer cell lines. The iodine substituent played a crucial role in improving the lipophilicity and cellular uptake of these compounds.

In another study, scientists at a leading pharmaceutical company utilized 4-iodobenzoyl chloride to develop a new class of inhibitors targeting a specific enzyme involved in neurodegenerative diseases. The iodine atom was found to be critical for optimizing the binding affinity and selectivity of these inhibitors, leading to improved therapeutic outcomes in preclinical models.

Safety Considerations

4-Iodobenzoyl chloride, like other acyl chlorides, is highly reactive and can release hydrogen chloride gas upon hydrolysis. Therefore, it should be handled with care under dry conditions to avoid exposure to moisture. Proper personal protective equipment (PPE) such as gloves, goggles, and a fume hood should be used when working with this compound. Additionally, it is important to store 4-iodobenzoyl chloride.

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